1,2,3,5,5-Pentamethylcyclopenta-1,3-diene;ruthenium(2+);triphenylphosphane;chloride
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Overview
Description
1,2,3,5,5-Pentamethylcyclopenta-1,3-diene;ruthenium(2+);triphenylphosphane;chloride is a coordination compound that features a ruthenium center coordinated to a pentamethylcyclopentadienyl ligand, triphenylphosphane, and a chloride ion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,5,5-Pentamethylcyclopenta-1,3-diene;ruthenium(2+);triphenylphosphane;chloride typically involves the reaction of ruthenium chloride with 1,2,3,5,5-pentamethylcyclopenta-1,3-diene and triphenylphosphane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and contamination.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,2,3,5,5-Pentamethylcyclopenta-1,3-diene;ruthenium(2+);triphenylphosphane;chloride undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species.
Substitution: Ligands such as triphenylphosphane can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as hydrogen gas, sodium borohydride, and lithium aluminum hydride are used.
Substitution: Ligand exchange reactions often use phosphines, amines, and other coordinating ligands.
Major Products Formed
The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield ruthenium(III) or ruthenium(IV) species, while reduction may produce ruthenium(0) or ruthenium(I) species.
Scientific Research Applications
1,2,3,5,5-Pentamethylcyclopenta-1,3-diene;ruthenium(2+);triphenylphosphane;chloride has several applications in scientific research:
Catalysis: It is used as a catalyst in various organic transformations, including hydrogenation, hydroformylation, and polymerization reactions.
Organometallic Chemistry: The compound serves as a precursor for the synthesis of other organometallic complexes.
Material Science: It is used in the preparation of advanced materials with specific electronic and magnetic properties.
Medicinal Chemistry: Research is ongoing into its potential use in drug development and as a therapeutic agent.
Mechanism of Action
The mechanism of action of 1,2,3,5,5-Pentamethylcyclopenta-1,3-diene;ruthenium(2+);triphenylphosphane;chloride involves coordination to substrates through the ruthenium center. The pentamethylcyclopentadienyl ligand stabilizes the ruthenium, while the triphenylphosphane ligand modulates its reactivity. The chloride ion can be displaced by other ligands, facilitating various catalytic cycles.
Comparison with Similar Compounds
Similar Compounds
- Pentamethylcyclopentadienylrhodium(III) chloride dimer
- Pentamethylcyclopentadienyliridium(III) chloride dimer
- Pentamethylcyclopentadienylplatinum(II) chloride
Uniqueness
1,2,3,5,5-Pentamethylcyclopenta-1,3-diene;ruthenium(2+);triphenylphosphane;chloride is unique due to its specific combination of ligands and metal center, which imparts distinct reactivity and stability. Compared to similar compounds, it offers a balance of catalytic activity and ease of synthesis, making it a valuable tool in both academic and industrial research.
Properties
Molecular Formula |
C46H45ClP2Ru |
---|---|
Molecular Weight |
796.3 g/mol |
IUPAC Name |
1,2,3,5,5-pentamethylcyclopenta-1,3-diene;ruthenium(2+);triphenylphosphane;chloride |
InChI |
InChI=1S/2C18H15P.C10H15.ClH.Ru/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-7-6-10(4,5)9(3)8(7)2;;/h2*1-15H;1-5H3;1H;/q;;-1;;+2/p-1 |
InChI Key |
NTKPIKDUIHMBCM-UHFFFAOYSA-M |
Canonical SMILES |
CC1=[C-]C(C(=C1C)C)(C)C.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-].[Ru+2] |
Origin of Product |
United States |
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